N-Acetyl Sulfadiazine-d4: A Technical Overview for Researchers
N-Acetyl Sulfadiazine-d4: A Technical Overview for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to N-Acetyl sulfadiazine-d4, a deuterated metabolite of the sulfonamide antibiotic, sulfadiazine (B1682646).
N-Acetyl sulfadiazine-d4 is the N-acetylated and deuterated form of sulfadiazine, a well-established bacteriostatic agent. The introduction of deuterium (B1214612) isotopes in the phenyl ring of the molecule makes it a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantification of its non-deuterated analog in biological matrices.[1] This guide details its molecular characteristics, outlines plausible experimental protocols for its synthesis and analysis, and discusses the mechanism of action of its parent compound.
Core Molecular Data
A summary of the key quantitative data for N-Acetyl sulfadiazine-d4 is presented below, providing a direct comparison with its non-deuterated counterpart, N-Acetyl sulfadiazine.
| Property | N-Acetyl Sulfadiazine-d4 | N-Acetyl Sulfadiazine |
| Chemical Formula | C₁₂H₈D₄N₄O₃S | C₁₂H₁₂N₄O₃S |
| Molecular Weight | 296.34 g/mol | 292.31 g/mol |
| CAS Number | 1219149-66-2 | 127-74-2 |
| Appearance | White to off-white solid | White to off-white crystalline powder |
| Solubility | Slightly soluble in DMSO and Methanol | Slightly soluble in DMSO and Methanol[] |
Relationship to Sulfadiazine
N-Acetyl sulfadiazine-d4 is structurally derived from sulfadiazine through two key modifications: N-acetylation and deuteration of the phenyl ring. This relationship is crucial for its application as an internal standard in analytical methods.
Caption: Relationship of N-Acetyl Sulfadiazine-d4 to its parent compound.
Experimental Protocols
Proposed Synthesis of N-Acetyl Sulfadiazine-d4
The synthesis can be conceptualized as a two-stage process: the deuteration of a suitable precursor followed by N-acetylation.
Step 1: Synthesis of Sulfadiazine-d4
The deuteration of the phenyl ring of sulfadiazine can be achieved through acid-catalyzed hydrogen-deuterium exchange.
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Materials: Sulfadiazine, Deuterated sulfuric acid (D₂SO₄), Deuterium oxide (D₂O).
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Procedure:
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Dissolve sulfadiazine in a minimal amount of deuterated sulfuric acid.
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Add deuterium oxide to the solution and heat the mixture under reflux. The reaction progress should be monitored by ¹H NMR spectroscopy to observe the disappearance of the aromatic proton signals.
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After the desired level of deuteration is achieved, the reaction mixture is cooled and carefully neutralized with a suitable base (e.g., sodium carbonate solution).
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The precipitated sulfadiazine-d4 is collected by filtration, washed with D₂O, and dried under vacuum.
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Step 2: N-Acetylation of Sulfadiazine-d4
A general method for the N-acetylation of sulfonamides using acetic anhydride (B1165640) can be adapted.[3][4]
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Materials: Sulfadiazine-d4, Acetic anhydride, Pyridine (B92270) (as a catalyst).
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Procedure:
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Suspend sulfadiazine-d4 in a suitable solvent such as dichloromethane.
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Add a catalytic amount of pyridine to the suspension.
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Add acetic anhydride dropwise to the mixture while stirring at room temperature.
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The reaction is monitored by thin-layer chromatography (TLC) until completion.
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Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude N-Acetyl sulfadiazine-d4.
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The crude product can be purified by recrystallization or column chromatography.
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Analytical Characterization
The identity and purity of the synthesized N-Acetyl sulfadiazine-d4 should be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
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Column: A C18 reverse-phase column is suitable for the analysis.
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Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., formic acid or phosphoric acid) can be employed.[5]
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Detection: UV detection at approximately 269 nm is appropriate for quantitative analysis.[]
Mass Spectrometry (MS)
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Mass spectrometry can be used to confirm the molecular weight of N-Acetyl sulfadiazine-d4 (296.34 g/mol ).
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LC-MS/MS is a powerful technique for the sensitive and selective quantification of N-Acetyl sulfadiazine-d4 in complex matrices.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show a significant reduction or absence of signals in the aromatic region compared to the non-deuterated analog, confirming the incorporation of deuterium. The characteristic singlet for the acetyl protons should be present.
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¹³C NMR: The carbon signals of the deuterated phenyl ring will be affected by the C-D coupling.
Mechanism of Action of the Parent Compound: Sulfadiazine
N-Acetyl sulfadiazine is a major metabolite of sulfadiazine and is generally considered to have no significant antimicrobial activity.[6] The therapeutic effect is attributed to the parent drug, sulfadiazine. Sulfadiazine exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase. This enzyme is crucial for the synthesis of folic acid, an essential component for bacterial DNA and protein synthesis. By blocking this pathway, sulfadiazine prevents the growth and replication of susceptible bacteria.
Caption: Simplified pathway of Sulfadiazine's antibacterial action.
Conclusion
N-Acetyl sulfadiazine-d4 is a critical analytical tool for researchers in drug metabolism and pharmacokinetics. Its synthesis, while not extensively documented, can be achieved through established chemical transformations. Understanding its properties and the mechanism of its parent compound is essential for its effective application in scientific research. This guide provides a foundational resource for professionals working with this important deuterated molecule.
References
- 1. Determination of sulfadiazine, trimethoprim, and N(4) -acetyl-sulfadiazine in fish muscle plus skin by Liquid Chromatography-Mass Spectrometry. Withdrawal-time calculation after in-feed administration in gilthead sea bream (Sparus aurata L.) fed two different diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
